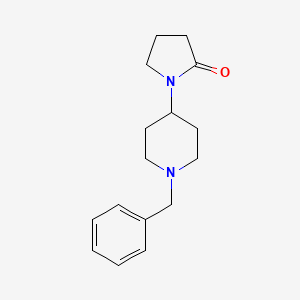

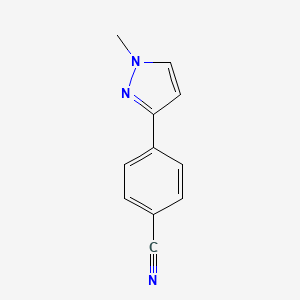

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Übersicht

Beschreibung

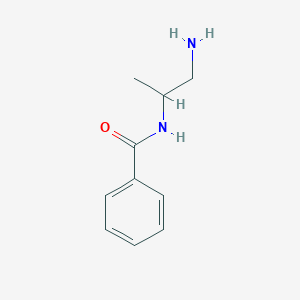

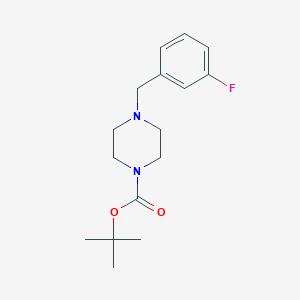

“4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 915707-41-4 . It has a molecular weight of 183.21 . The compound is solid in its physical form .

Molecular Structure Analysis

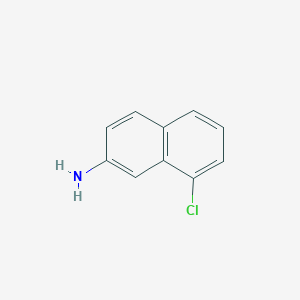

The IUPAC name of this compound is 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile . The InChI code is 1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 .Physical And Chemical Properties Analysis

The compound has a boiling point of 146-147°C . It is solid in its physical form . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Complexation with Platinum Group Metals

4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile has been used in synthesizing complexes with platinum group metals. These complexes are characterized by spectroscopic methods and X-ray crystallography. The nitrile group in these compounds does not participate in complexation but remains as a free pendant group (Sairem et al., 2012).

Formation of Highly Substituted Pyrazole Ligands

The compound is involved in the formation of highly substituted pyrazole ligands, which are further used to create complexes with platinum(II) and palladium(II) metal ions. These complexes are confirmed by various spectroscopic analyses (Budzisz et al., 2004).

Antimicrobial Activities

- Synthesis of Antimicrobial Derivatives: Novel derivatives containing 1-Methyl-1H-pyrazol-3-yl benzonitrile have shown potential as antimicrobial agents. These compounds are characterized by spectroscopic analyses and have demonstrated antimicrobial activities against various pathogens (Al‐Azmi & Mahmoud, 2020).

Molecular Structures and Spectroscopy

Study of Molecular Structures

The compound has been used in studies focusing on the molecular structures, spectroscopy, and optoelectronic properties of pyrazole derivatives. These studies involve extensive analysis using various spectroscopic methods and density functional theory (Bharathi & Santhi, 2017).

Hydrogen-Bonded Molecular Structures

Research on isomeric reaction products of the compound has revealed hydrogen-bonded molecular structures, aiding in understanding molecular-electronic structures and intermolecular interactions (Portilla et al., 2007).

Inorganic Chemistry Applications

- Ligands in Inorganic Chemistry: The compound has been synthesized for potential application as ligands in inorganic chemistry. These pyrazole derivatives are obtained through a reaction involving arylhydrazine and a β-diketohydrazone precursor (Faundez-Gutierrez et al., 2014).

Anti-Inflammatory and Anticancer Research

- In Vitro Anti-Inflammatory and Anticancer Studies: Derivatives of 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile have been synthesized and evaluated for their anti-inflammatory and anticancer properties. Molecular docking analysis has been used to demonstrate the potential of these derivatives as inhibitors in treating inflammation-related illnesses (Bharathi & Santhi, 2020).

Synthesis of Novel Compounds

- Development of Novel Compounds: The compound is instrumental in synthesizing a variety of novel compounds, such as tetrazoles and pyrazoles, which have potential applications in various fields, including medicinal chemistry (Rao et al., 2014)

Wirkmechanismus

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Biochemical Pathways

Related compounds have been shown to interact with various biochemical pathways

Result of Action

Related compounds have shown various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(1-methylpyrazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJIPYGVYSEOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640190 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915707-41-4 | |

| Record name | 4-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)

![7,9-Dimethylspiro[5.5]undecan-3-one](/img/structure/B1629309.png)